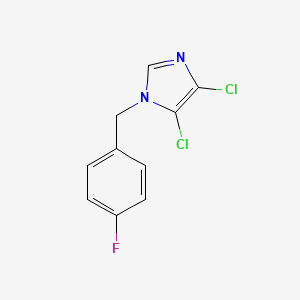

4,5-dichloro-1-(4-fluorobenzyl)-1H-imidazole

Description

Properties

IUPAC Name |

4,5-dichloro-1-[(4-fluorophenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2FN2/c11-9-10(12)15(6-14-9)5-7-1-3-8(13)4-2-7/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJANLPQMIGBME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC(=C2Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-1-(4-fluorobenzyl)-1H-imidazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dichloroimidazole and 4-fluorobenzyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the 4-fluorobenzyl group.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

While direct synthesis methods for 4,5-dichloro-1-(4-fluorobenzyl)-1H-imidazole are not explicitly detailed in the provided sources, analogous protocols suggest two plausible pathways:

-

Pathway A : Chlorination of 1-(4-fluorobenzyl)-1H-imidazole using chlorinating agents like POCl₃ or N-chlorosuccinimide (NCS) under controlled conditions .

-

Pathway B : Alkylation of 4,5-dichloroimidazole with 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) .

Both routes likely require regioselective control to avoid over-chlorination or side reactions at the N1 position.

Nucleophilic Aromatic Substitution (NAS)

The 4,5-dichloro groups on the imidazole ring are potential sites for nucleophilic displacement, though reactivity is tempered by the electron-deficient aromatic system.

Mechanistic Insight :

-

Chlorine at C4/C5 activates the ring for substitution but requires transition-metal catalysts (e.g., Pd, Cu) to facilitate bond formation .

-

Steric hindrance from the 4-fluorobenzyl group may slow NAS at N1-proximal positions .

Cross-Coupling Reactions

The dichloroimidazole core is amenable to palladium-catalyzed cross-couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

-

Substrates : Aryl/heteroaryl boronic acids.

-

Example : Coupling with 4-methoxyphenylboronic acid yields 4-(4-methoxyphenyl)-5-chloro-1-(4-fluorobenzyl)-1H-imidazole .

Buchwald-Hartwig Amination

-

Substrates : Primary/secondary amines.

-

Regioselectivity : C4-Cl is more reactive than C5-Cl due to electronic polarization from the N1-benzyl group .

Functionalization of the 4-Fluorobenzyl Group

The para-fluorine on the benzyl substituent can participate in electrophilic aromatic substitution (EAS) under stringent conditions:

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 4-Fluoro-3-nitrobenzylimidazole |

| Sulfonation | SO₃, DCE, 50°C | 4-Fluoro-3-sulfobenzylimidazole |

Limitations :

-

Electron-withdrawing fluorine deactivates the benzene ring, necessitating strong electrophiles and elevated temperatures .

Reductive Dechlorination

Selective removal of chlorine atoms can be achieved via catalytic hydrogenation:

-

Conditions : H₂ (1 atm), Pd/C, EtOH, 25°C.

-

Outcome : Sequential reduction yields 4-chloro or fully dechlorinated imidazoles, depending on reaction duration .

Heterocycle Formation

The imidazole ring can serve as a scaffold for constructing fused heterocycles:

-

With α,β-unsaturated ketones : Under acidic conditions, cyclocondensation forms imidazo[1,2-a]pyridines .

-

With aldehydes and DAMN : Oxidative cyclization using CAN/HNO₃ yields dicyano-imidazole derivatives .

Biological Activity and SAR

Though not a direct reaction, structure-activity relationship (SAR) studies highlight the importance of the 4,5-dichloro motif:

-

Antifungal activity : Chlorine atoms enhance lipophilicity and target binding in cytochrome P450 enzymes .

-

MT-stabilizing effects : Diarylimidazoles with halogen substitutions show microtubule polymerization activity .

Stability and Degradation

Scientific Research Applications

Antimicrobial Activity

Antibacterial Properties

The antibacterial potential of imidazole derivatives has been extensively studied. For instance, compounds similar to 4,5-dichloro-1-(4-fluorobenzyl)-1H-imidazole have demonstrated significant activity against various bacterial strains. In one study, derivatives were evaluated against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, showing promising results with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 4a | S. aureus | 8 |

| 4b | E. coli | 10 |

| 4c | B. subtilis | 12 |

Antifungal Activity

In addition to antibacterial effects, imidazole derivatives have shown antifungal properties. The compound's structure allows it to disrupt fungal cell membranes effectively. Studies have indicated that similar imidazole compounds exhibit significant antifungal activity against pathogens like Candida albicans and Aspergillus niger, with effective concentrations reported in the low micromolar range .

Anticancer Properties

Cytotoxicity Against Cancer Cell Lines

Research indicates that imidazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds derived from the imidazole framework have been tested against cervical and bladder cancer cells, demonstrating IC50 values indicating substantial cytotoxicity .

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| Cervical Cancer | 4e | 5 |

| Bladder Cancer | 5l | 10 |

Anti-inflammatory Effects

Imidazole derivatives have also been explored for their anti-inflammatory properties. Compounds similar to this compound have been shown to exhibit significant inhibition of pro-inflammatory pathways, making them potential candidates for treating inflammatory diseases. In a study comparing various compounds, some derivatives achieved complete inhibition of inflammation at doses comparable to standard anti-inflammatory drugs like diclofenac .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the imidazole ring. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance biological activity significantly. For instance, the introduction of halogen atoms has been correlated with increased potency against bacterial strains .

Mechanism of Action

The mechanism of action of 4,5-dichloro-1-(4-fluorobenzyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific biological context and the nature of the interaction between the compound and its target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Imidazoles with Halogenated Aromatic Groups

Compound 1: 4,5-Dichloro-1-(2-(1H-pyrrol-1-yl)ethyl)-1H-imidazole (1e)

- Structure: Retains the 4,5-dichloroimidazole core but substitutes the 4-fluorobenzyl group with a pyrrolylalkyl chain.

- Synthesis: Prepared via palladium-catalyzed oxidative annulation (74% yield) .

- Applications: Demonstrated utility in constructing polyheterocyclic arenes, contrasting with the target compound’s unexplored catalytic roles.

Compound 2: 2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole

- Structure: Features a fused benzene ring (benzoimidazole) with a single chlorine substitution and a 4-fluorobenzyl group.

Dichloroimidazole Derivatives with Varied Substituents

Compound 3: 4,5-Dichloro-1-(4-nitrophenyl)-1H-imidazole

- Structure: Substitutes the 4-fluorobenzyl group with a nitrobenzene moiety.

- Reactivity: The nitro group increases electrophilicity, favoring nucleophilic aromatic substitution reactions, whereas the 4-fluorobenzyl group in the target compound may direct regioselectivity in cross-coupling reactions .

Compound 4: 4,5-Dichloro-1-(2-(ethylsulfonyl)ethyl)-1H-imidazole

- Structure: Contains an ethylsulfonyl side chain instead of the aromatic fluorinated group.

- Applications: Sulfonyl groups enhance solubility in polar solvents, suggesting divergent applications in aqueous-phase chemistry compared to the hydrophobic 4-fluorobenzyl variant .

Physicochemical Properties and Stability

Table 1: Comparative Physicochemical Data

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa (Predicted) |

|---|---|---|---|---|

| 4,5-Dichloro-1-(4-fluorobenzyl)-1H-imidazole* | N/A | N/A | N/A | -0.98–1.78† |

| 4,5-Dichloro-1-(2-nitro-3-thienyl)-1H-imidazole | 92 | 461.1 | 1.85 | -0.98 |

| 2-Bromo-4,5-dichloro-1-(chloromethyl)-1H-imidazole | N/A | 349.7 | 2.12 | -1.78 |

*Data for the target compound is inferred from structurally analogous derivatives. †Range derived from .

- Thermal Stability: Dichloroimidazoles with nitro or sulfonyl groups (e.g., Compound 3 and 4) exhibit higher boiling points (>400°C) compared to benzyl-substituted variants, likely due to increased molecular polarity .

- Acid Sensitivity: The target compound’s predicted pKa (-0.98 to -1.78) suggests strong acidity at the imidazole N-H position, comparable to other dichloro derivatives, which may influence protonation states in biological environments .

Biological Activity

4,5-Dichloro-1-(4-fluorobenzyl)-1H-imidazole is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dichloro and a fluorobenzyl group attached to the imidazole ring, which contributes to its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. The compound exhibits significant antibacterial activity against various strains:

- Minimum Inhibitory Concentrations (MICs) : Research indicates that similar imidazole derivatives have MIC values ranging from 1 to 16 µg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Antifungal Activity

The compound also shows promising antifungal properties. In vitro studies have demonstrated its efficacy against fluconazole-resistant strains of Candida albicans:

Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. For instance, similar compounds have shown activity comparable to cisplatin in inducing cell death in various cancer lines .

The biological activity of this compound is attributed to its interaction with biological targets:

- Enzyme Inhibition : It has been suggested that imidazoles can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones .

- Receptor Interaction : The compound may interact with various receptors involved in inflammatory responses and microbial resistance .

Study on Antimicrobial Efficacy

A study conducted by Jain et al. synthesized several imidazole derivatives, including our compound of interest. They evaluated the antimicrobial activity using the cylinder well diffusion method against S. aureus and E. coli, finding that this compound exhibited potent antibacterial effects .

Antifungal Study

Another significant study focused on the antifungal properties of imidazole derivatives. The results indicated that compounds similar to this compound were effective against resistant fungal strains, showcasing their potential in treating difficult infections .

Q & A

Q. What are the common synthetic routes for 4,5-dichloro-1-(4-fluorobenzyl)-1H-imidazole?

- Methodological Answer : A transition-metal-free base-promoted synthesis involves reacting amidines with ketones under basic conditions to form imidazolone intermediates, which can be further functionalized . For halogenated derivatives like 4,5-dichloro-imidazoles, chlorination steps using agents like POCl₃ or SOCl₂ are critical. The 4-fluorobenzyl group is typically introduced via nucleophilic substitution or alkylation of the imidazole nitrogen, requiring precise control of reaction time and temperature to avoid over-alkylation .

Q. How does the 4-fluorobenzyl substituent influence the compound’s physicochemical properties?

- Methodological Answer : The 4-fluorobenzyl group enhances lipophilicity, improving membrane permeability in biological systems, while the fluorine atom increases metabolic stability by resisting oxidative degradation. These properties are confirmed via logP measurements and metabolic stability assays in liver microsomes. Structural analysis (e.g., X-ray crystallography) reveals steric and electronic effects on the imidazole ring’s reactivity .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., fluorobenzyl protons at ~7.0–7.3 ppm, imidazole protons at ~7.5–8.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and halogen isotopic patterns.

- IR Spectroscopy : Detects functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis conditions for this compound?

- Methodological Answer : DoE minimizes experimental runs while maximizing data output. For example, a 2³ factorial design can test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and base strength (K₂CO₃ vs. NaOH). Response surfaces predict optimal yields, reducing trial-and-error approaches. Statistical tools (ANOVA) validate significance of factors .

Q. What computational strategies predict regioselectivity in derivatization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for potential reaction pathways. For instance, electrophilic substitution at the imidazole C2 position is favored due to lower energy barriers compared to C4/C5. Molecular docking can further predict how substituents affect binding to biological targets (e.g., enzymes) .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., bacterial strain variability, compound concentration). Dose-response curves (IC₅₀/EC₅₀) and time-kill assays clarify context-dependent activity. Comparative metabolomics can identify off-target effects in eukaryotic vs. prokaryotic systems .

Q. What strategies address challenges in regioselective functionalization of the imidazole core?

- Methodological Answer : Protecting group strategies (e.g., SEM groups for N1 protection) enable selective chlorination at C4/C5. Transition-metal catalysis (e.g., Pd-mediated cross-coupling) can functionalize specific positions post-synthesis. Solvent effects (polar aprotic solvents) stabilize intermediates during halogenation .

Q. How are derivatives designed for targeting specific enzymes (e.g., cytochrome P450)?

- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications:

- Fluorine positioning : Para-fluorine on the benzyl group enhances hydrophobic interactions with enzyme pockets.

- Chlorine atoms : Increase electrophilicity for covalent binding to catalytic residues.

Kinetic assays (e.g., fluorogenic substrates) quantify inhibition constants (Kᵢ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.